Dapagliflozin

Description

Propriétés

IUPAC Name |

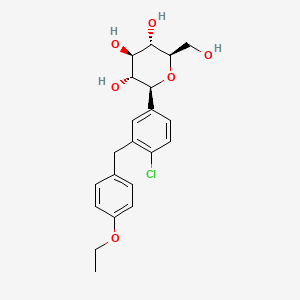

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905104 | |

| Record name | Dapagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-26-8 | |

| Record name | Dapagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dapagliflozin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubules of the kidneys.[1][2] Initially developed as an oral antihyperglycemic agent for the management of type 2 diabetes mellitus, its therapeutic applications have expanded significantly due to its demonstrated benefits in heart failure and chronic kidney disease, irrespective of diabetes status.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from key clinical trials and detailed experimental protocols from preclinical and clinical research.

Primary Mechanism of Action: SGLT2 Inhibition

The principal mechanism of action of this compound is the inhibition of SGLT2 in the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By selectively and reversibly inhibiting SGLT2, this compound reduces renal glucose reabsorption and promotes urinary glucose excretion (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner.[4][5] This glucosuric effect is dose-dependent and leads to a caloric loss, which can contribute to weight reduction.[6]

Quantitative Analysis of SGLT2 Inhibition and Glucosuria

The efficacy of this compound's primary mechanism is quantified by its inhibitory concentration (IC50) and its observable effects on urinary glucose excretion.

| Parameter | Value | Study Population/Model | Reference |

| IC50 for SGLT2 | > 45 µM (in vitro) | CYP substrates | [7] |

| Urinary Glucose Excretion (10 mg/day) | ~50-80 g/day increase | Patients with Type 2 Diabetes | [2] |

| Urinary Glucose Excretion (10 mg/day for 12 weeks) | ~70 g/day increase | Patients with Type 2 Diabetes | [1] |

| 24-hour UGE (this compound 500 nM) | 43.7% reduction in 2-NBDG uptake | HK-2 Cells | [8] |

Experimental Protocol: Measurement of Urinary Glucose Excretion

A common method to quantify the pharmacodynamic effect of this compound is through the measurement of urinary glucose excretion.

Protocol used in a study with healthy subjects and subjects with Type 2 Diabetes: [9]

-

Baseline Measurement: Subjects undergo a stepped hyperglycemic clamp (SHC) to assess baseline renal glucose handling. Urine is collected at timed intervals (e.g., every 40 minutes) to measure glucose concentration.

-

Drug Administration: Subjects receive a daily oral dose of this compound (e.g., 10 mg) for a specified period (e.g., 7 days).

-

Post-treatment Measurement: The SHC and timed urine collections are repeated to measure urinary glucose excretion following this compound treatment.

-

Analysis: The amount of glucose excreted in the urine (in mg per unit of time) is calculated and compared between baseline and post-treatment periods.

Pleiotropic Effects and Secondary Mechanisms

Beyond its primary glucose-lowering effect, this compound exhibits several pleiotropic effects that contribute to its cardiovascular and renal protective benefits.

Cardiovascular Protection

The cardiovascular benefits of this compound are multifactorial and are observed in patients with and without type 2 diabetes.[10] Key contributing mechanisms include:

-

Hemodynamic Effects: this compound induces osmotic diuresis and natriuresis, leading to a reduction in plasma volume, preload, and afterload.[11][12] This results in a modest reduction in blood pressure.

-

Metabolic Effects: By promoting the use of ketones as an energy source for the myocardium, this compound may improve cardiac energy efficiency.

-

Anti-inflammatory and Anti-fibrotic Effects: this compound has been shown to attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[13][14]

-

Sympatholytic Effects: this compound has been observed to reduce sympathetic nervous system activity, which is often elevated in heart failure and hypertension.[15]

| Trial | Patient Population | Key Outcome with this compound | Reference |

| DECLARE-TIMI 58 | 17,160 patients with T2DM and ASCVD risk | 17% reduction in the composite of CV death or hospitalization for heart failure. | [16] |

| DAPA-HF | 4,744 patients with HFrEF (with or without T2DM) | 26% reduction in the composite of worsening heart failure or cardiovascular death. | [17] |

Protocol used in a normoglycemic rabbit model of chronic heart failure: [18]

-

Model Induction: Chronic heart failure is induced in male New Zealand white rabbits via aortic constriction for 12 weeks.

-

Treatment: Rabbits are treated with this compound (1 mg/kg/day), perindopril (positive control), or normal saline (control) via oral gavage for 10 weeks.

-

Assessment: Cardiac structure and function are evaluated using echocardiography and plasma NT-proBNP levels.

-

Histological Analysis: Myocardial fibrosis is assessed using Masson's trichrome staining and immunohistochemistry for collagen I and III.

-

Molecular Analysis: The expression of proteins in the TGF-β1/Smad signaling pathway (TGF-β1, Smad2/3, p-Smad2/3) is quantified by Western blotting.

Renal Protection

This compound has demonstrated significant renal protective effects, slowing the progression of chronic kidney disease. The proposed mechanisms include:

-

Reduction of Intraglomerular Pressure: By inducing natriuresis and afferent arteriolar vasoconstriction, this compound reduces hyperfiltration and glomerular pressure.

-

Anti-inflammatory and Anti-fibrotic Effects: Similar to its cardiac effects, this compound reduces renal inflammation and fibrosis.

-

Improved Tubular Oxygenation: By reducing the workload of glucose reabsorption in the proximal tubules, this compound may improve renal oxygenation.

| Trial | Patient Population | Key Outcome with this compound | Reference |

| DAPA-CKD | 4,304 patients with CKD (with or without T2DM) | 39% reduction in the composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death. | [19] |

Signaling Pathways Modulated by this compound

TGF-β1/Smad Signaling Pathway

This compound has been shown to attenuate cardiac and renal fibrosis by inhibiting the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. TGF-β1 is a key cytokine that promotes fibroblast proliferation and extracellular matrix deposition.

Akt/mTOR Signaling Pathway

Some studies suggest that this compound may modulate the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. However, it is important to note that a key paper on this topic has been retracted, and further research is needed to clarify this mechanism.[11][20]

Experimental Workflows

In Vitro SGLT2 Inhibition Assay

A common method to determine the inhibitory activity of compounds on SGLT2 is a cell-based fluorescent glucose uptake assay.

Animal Model for Sympathetic Nerve Activity

Studies in animal models, such as spontaneously hypertensive rats, are used to investigate the effects of this compound on sympathetic nerve activity.

Conclusion

This compound's core mechanism of action, the selective inhibition of SGLT2, leads to a cascade of beneficial effects beyond glycemic control. Its pleiotropic actions on hemodynamic, metabolic, and cellular signaling pathways contribute significantly to its proven efficacy in reducing the risk of cardiovascular and renal events. The quantitative data from large-scale clinical trials and the detailed insights from preclinical experimental protocols provide a robust foundation for understanding the multifaceted therapeutic profile of this compound. This in-depth knowledge is crucial for researchers, scientists, and drug development professionals seeking to further explore the potential of SGLT2 inhibition in various disease states.

References

- 1. The design and rationale for the this compound Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RACGP - SGLT2 inhibition with this compound – a novel approach for the management of type 2 diabetes [racgp.org.au]

- 3. timi.org [timi.org]

- 4. researchgate.net [researchgate.net]

- 5. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor this compound on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Renal Glucose Reabsorption in Response to this compound in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DAPA-HF trial: this compound evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retracted: this compound Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iosrphr.org [iosrphr.org]

- 13. This compound: a sodium–glucose cotransporter 2 inhibitor, attenuates angiotensin II-induced cardiac fibrotic remodeling by regulating TGFβ1/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Attenuates Sympathetic and Pressor Responses to Stress in Young Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DECLARE-TIMI 58: Latest SGLT2 Cardiovascular Trial Supports Benefits beyond Glucose Control - The Medical Xchange [themedicalxchange.com]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. This compound Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DAPA-CKD: The Beginning of a New Era in Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Dapagliflozin: A Technical Guide

An In-Depth Overview for Researchers and Drug Development Professionals

Dapagliflozin, marketed under the brand names Farxiga® and Forxiga®, is a first-in-class selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3] Its development marked a significant advancement in the treatment of type 2 diabetes mellitus (T2DM) by introducing a novel, insulin-independent mechanism of action.[4][5][6] Subsequently, its therapeutic applications have expanded to include heart failure and chronic kidney disease, underscoring its broad clinical utility.[7][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound.

Discovery and Lead Optimization: From Phlorizin to a C-Aryl Glucoside

The journey to discover this compound began with a natural product, phlorizin, a glucoside isolated from the bark of apple trees in 1835.[9][10][11] Phlorizin was known to induce renal glucosuria (excretion of glucose in urine) and was later identified as a potent, non-selective inhibitor of both SGLT1 and SGLT2 proteins.[11][12][13][14]

However, phlorizin itself was unsuitable as a drug candidate due to several limitations:

-

Non-selectivity: Inhibition of SGLT1 in the gastrointestinal tract could lead to side effects like diarrhea and dehydration.[12]

-

Poor Oral Bioavailability: As an O-glucoside, it was susceptible to hydrolysis by β-glucosidase enzymes in the small intestine.[11]

-

Metabolic Instability: The O-glycosidic bond was easily cleaved, leading to a short half-life.

To overcome these challenges, medicinal chemists focused on developing analogs that were resistant to enzymatic degradation and selective for SGLT2. The key innovation was the replacement of the oxygen atom in the glycosidic bond with a carbon atom, creating a C-glucoside.[5][15] This C-glycosidic bond is resistant to β-glucosidase, conferring metabolic stability and allowing for oral administration.[5][16]

Through extensive structure-activity relationship (SAR) studies, this compound, a C-aryl glucoside, was identified as a highly potent and selective SGLT2 inhibitor with a favorable pharmacokinetic profile.[12][17][18]

Mechanism of Action

This compound exerts its therapeutic effects by selectively targeting the kidneys.

-

SGLT2 Inhibition: The kidneys filter approximately 180 grams of glucose from the blood daily, with nearly all of it being reabsorbed back into circulation. SGLT2, located predominantly in the S1 segment of the proximal renal tubules, is responsible for approximately 90% of this glucose reabsorption.[5][7][10] this compound is a reversible and highly selective inhibitor of SGLT2.[7]

-

Urinary Glucose Excretion: By blocking SGLT2, this compound reduces the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria).[1][4][19] A daily dose of 5 or 10 mg results in the excretion of about 70 grams of glucose per day in patients with T2DM.[1][19]

-

Insulin-Independent Glucose Lowering: This mechanism of action is independent of pancreatic β-cell function or insulin sensitivity, making it an effective treatment option across various stages of T2DM.[6][19]

-

Pleiotropic Effects: The induced glucosuria leads to a mild osmotic diuresis and caloric loss, which contribute to modest reductions in blood pressure and body weight.[1][20][21] Furthermore, this compound reduces sodium reabsorption, which may contribute to its observed cardiovascular and renal protective benefits by decreasing both cardiac preload and afterload and reducing intraglomerular pressure.[1][3][19]

Synthesis of this compound

The synthesis of this compound has been reported through various routes. A common approach involves the coupling of a protected gluconolactone with an aryl lithium species, followed by reduction and deprotection steps.

Preclinical and Clinical Development

The development pathway for this compound involved rigorous preclinical evaluation followed by extensive clinical trials to establish its safety and efficacy.

Preclinical Studies

In preclinical evaluations, this compound demonstrated potent and selective SGLT2 inhibition and robust glucose-lowering effects in animal models of diabetes.

Table 1: Preclinical Efficacy and Selectivity of this compound

| Parameter | Species/Model | Result | Reference |

|---|---|---|---|

| SGLT2 Inhibition (EC50) | Human | 1.1 nM | [16][22] |

| Selectivity (SGLT2 vs SGLT1) | Human | >1,200-fold | [15][16] |

| Blood Glucose Reduction | Streptozotocin (STZ)-induced diabetic rats | Up to 55% reduction (at 0.1 mg/kg) | [12][17][18] |

| Fasting Plasma Glucose | Zucker diabetic fatty (ZDF) rats (14-day treatment) | Reduced to 138.2 mg/dL (vs. 295.2 mg/dL in vehicle) | [23] |

| Urinary Glucose Excretion | Normal rats | Significant, dose-dependent increase | [22] |

| Oral Glucose Tolerance | Normal rats | Improved glucose tolerance profile |[16] |

Clinical Pharmacokinetics and Pharmacodynamics

Human studies confirmed a pharmacokinetic and pharmacodynamic profile suitable for once-daily oral dosing.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasting) | [15][19][24] |

| Oral Bioavailability | 78% | [15][19][24] |

| Terminal Half-life (t1/2) | ~12.9 hours (10 mg dose) | [15][24][25] |

| Volume of Distribution (Vss) | 118 L | [15][24] |

| Plasma Protein Binding | ~91% | [15] |

| Metabolism | Primarily via UGT1A9 to inactive this compound 3-O-glucuronide | [15][19][24] |

| Excretion | Primarily renal (as inactive metabolite) |[15][24] |

Phase III Clinical Trials

Extensive Phase III clinical trials demonstrated the efficacy and safety of this compound in a broad range of patients with T2DM, both as monotherapy and as an add-on to other antidiabetic agents.[6][23] These trials consistently showed significant improvements in glycemic control, body weight, and blood pressure.

Table 3: Key Phase III Clinical Trial Results for this compound (10 mg) in T2DM

| Trial Type | Duration | Placebo-Subtracted Change in HbA1c | Placebo-Subtracted Change in Body Weight | Reference |

|---|---|---|---|---|

| Monotherapy | 24 weeks | -0.66% | -1.67 kg | [16][23] |

| Add-on to Metformin | 24 weeks | -0.54% | -2.08 kg | [7][23] |

| Add-on to Insulin | 48 weeks | -0.79% to -0.96% | -1.79 kg | [16] |

| Add-on to Pioglitazone | 48 weeks | -0.82% | - | [23] |

| Add-on to Glimepiride | 24 weeks | -0.58% | -1.54 kg |[23] |

The most common adverse events associated with this compound are related to its mechanism of action and include an increased incidence of genital mycotic infections and urinary tract infections.[20][26]

Experimental Protocols

SGLT2 Inhibition Assay (In Vitro)

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[22]

-

Substrate: Radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), a selective SGLT substrate.

-

Procedure:

-

Plate CHO-hSGLT1 or CHO-hSGLT2 cells in 96-well plates and allow them to grow to confluence.

-

Wash cells with a sodium-containing uptake buffer.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Initiate the transport assay by adding [14C]AMG to the wells and incubate for 1-2 hours at 37°C.

-

Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that produces 50% inhibition of AMG uptake (EC50) by fitting the data to a dose-response curve.

-

Streptozotocin (STZ)-Induced Diabetic Rat Model (In Vivo)

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Induction of Diabetes: Administer a single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg, dissolved in a citrate buffer (pH 4.5). STZ is a pancreatic β-cell toxin.

-

Confirmation of Hyperglycemia: Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels exceeding a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

-

Treatment: Administer this compound or vehicle control orally (p.o.) via gavage once daily for the duration of the study.

-

Efficacy Assessment: Monitor blood glucose levels at various time points (e.g., 5 hours post-dose for acute effect, or daily for chronic studies).[12] At the end of the study, endpoints such as HbA1c, plasma insulin, and organ weights may also be assessed.

General Synthesis of this compound

-

Step 1: Aryllithium Formation and Coupling: Dissolve 5-bromo-2-chloro-4′-ethoxydiphenylmethane in a mixture of anhydrous tetrahydrofuran (THF) and toluene, and cool to -78°C under an argon atmosphere. Add n-butyllithium (n-BuLi) dropwise to facilitate a bromine-lithium exchange, forming the aryllithium species.[12]

-

Step 2: Glucolactone Addition: In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-β-d-glucolactone in toluene and cool to -78°C. Transfer the previously prepared aryllithium solution to the glucolactone solution via cannula, maintaining the low temperature.[12]

-

Step 3: Methyl Glycoside Formation: Quench the reaction by adding methanesulfonic acid in methanol. Allow the reaction to warm to room temperature overnight. This process removes the silyl protecting groups and forms the methyl C-aryl glucoside intermediate.[12]

-

Step 4 (Not always shown, but common): Acetylation: Protect the hydroxyl groups of the C-aryl glucoside intermediate by reacting with acetic anhydride in the presence of a base like pyridine.

-

Step 5: Reduction: Reduce the anomeric hydroxyl (or acetyl) group using a reducing agent such as triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF3·Et2O).

-

Step 6: Final Deprotection (Hydrolysis): Remove the acetyl protecting groups by treating the compound with a base, such as lithium hydroxide (LiOH), in a solvent mixture like THF/methanol/water to yield the final product, this compound.[12] The product is then purified by crystallization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Everything you need to know about this compound mechanism of action | PDF [slideshare.net]

- 5. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 6. [this compound, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 9. niddk.nih.gov [niddk.nih.gov]

- 10. Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Natural Products as Lead Compounds for Sodium Glucose Cotransporter (SGLT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. magistralbr.caldic.com [magistralbr.caldic.com]

- 16. This compound: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of this compound: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. droracle.ai [droracle.ai]

- 20. Targeting the kidney and glucose excretion with this compound: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: A Review in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Clinical pharmacokinetics and pharmacodynamics of this compound, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Differential pharmacology and clinical utility of this compound in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Preclinical Studies of SGLT2 Inhibitors

This guide provides a comprehensive overview of the foundational preclinical research on Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. It details the pharmacological data, experimental designs, and key mechanistic pathways discovered in early animal and in-vitro studies that paved the way for clinical development.

Core Pharmacological Profile

The initial development of SGLT2 inhibitors evolved from the study of phlorizin, a naturally occurring glucoside found in apple tree bark, which was identified as a non-selective SGLT1 and SGLT2 inhibitor.[1][2] Preclinical research demonstrated that phlorizin could improve insulin sensitivity in diabetic rat models.[1] Subsequent research focused on developing selective, orally bioavailable SGLT2 inhibitors with improved stability.

Early preclinical studies established the high potency and selectivity of novel SGLT2 inhibitors for SGLT2 over the related SGLT1 transporter, which is predominantly found in the intestine. This selectivity was crucial for minimizing gastrointestinal side effects associated with SGLT1 inhibition.

| Inhibitor | Target | Potency (EC50/IC50) | Selectivity (vs. SGLT1) | Animal Model/System | Citation |

| Dapagliflozin | Human SGLT2 | 1.1 nM (EC50) | >1200-fold | In vitro | [3] |

| Empagliflozin | Human SGLT2 | Potent and Selective | Highly Selective | In vitro | [4] |

| Canagliflozin | Human SGLT2 & SGLT1 | Potent SGLT2 inhibitor | Lower selectivity vs. This compound/Empagliflozin | In vitro | [5] |

| Phlorizin | SGLT1 / SGLT2 | Dual Inhibitor | Non-selective | In vitro | [6] |

Preclinical Efficacy in Animal Models

A variety of diabetic and non-diabetic animal models were employed to assess the glucuretic and metabolic effects of SGLT2 inhibitors. These studies were fundamental in demonstrating the insulin-independent mechanism of glucose-lowering.

Across multiple rodent models of type 1 and type 2 diabetes, SGLT2 inhibitors consistently demonstrated the ability to lower blood glucose and improve long-term glycemic markers like HbA1c.

| Inhibitor | Animal Model | Key Glycemic Outcomes | Citation |

| This compound | Zucker Diabetic Fatty (ZDF) Rats | Reduced fasting plasma glucose from 295.2 mg/dL (vehicle) to 138.2 mg/dL after 2 weeks. | [7] |

| Streptozotocin (STZ)-induced Diabetic Rats | Reduced hyperglycemia within 6 hours of a single oral dose. | [3] | |

| Empagliflozin | ZDF Rats | Significantly decreased HbA1c after 6 weeks of treatment. | [8] |

| db/db Mice | Caused sustained decrease in blood glucose over 10 weeks. | [4] | |

| Canagliflozin | Subjects with T2DM | Placebo-subtracted decrease in 24-hour mean plasma glucose of 42-57 mg/dL on Day 7. | [9] |

The primary mechanism of action—inducing glucosuria—was quantified in numerous preclinical experiments. This caloric loss was linked to beneficial effects on body weight.

| Inhibitor | Animal Model | Key Metabolic Outcomes | Citation |

| This compound | Normal and Diabetic Rats | A single oral dose induced significant renal glucose excretion and increased urine volume. | [3][7] |

| Empagliflozin | Normoglycemic, non-obese mice | Reduced body weight by ~1.5-3% over 3 weeks, despite increased food intake. | [10] |

| Akita Mice (Type 1 Diabetes) | Normalized blood pressure. | [10] | |

| Canagliflozin | Subjects with T2DM | Dose-dependent increase in 24-hour urinary glucose excretion. | [9] |

Key Experimental Protocols

The methodologies used in these early studies were critical for elucidating the pharmacodynamic and physiological effects of SGLT2 inhibition.

-

Zucker Diabetic Fatty (ZDF) Rat: An established genetic model of obesity, insulin resistance, and type 2 diabetes. These rats were frequently used to study long-term glycemic control and metabolic effects. For instance, in empagliflozin studies, male ZDF rats received the drug (10 and 30 mg/kg/d) via drinking water for 6 weeks to assess effects on glucotoxicity and endothelial function.[8]

-

Streptozotocin (STZ)-Induced Diabetic Rat: A model of type 1 diabetes where STZ, a chemical toxic to pancreatic β-cells, is administered to induce insulin deficiency and hyperglycemia. This model was used to confirm the insulin-independent action of drugs like this compound.[3][11]

-

Akita and db/db Mice: Genetic models of type 1 (Akita) and type 2 (db/db) diabetes, respectively.[4][12] They were used to investigate the effects of SGLT2 inhibitors on diabetic complications, such as nephropathy.[12][13] In one study, empagliflozin treatment in Akita mice improved albuminuria and attenuated kidney inflammation.[12]

-

Oral Glucose Tolerance Test (OGTT): A standard procedure used to assess glucose metabolism. After a single dose of this compound, normal rats exhibited an improved glucose tolerance profile with reduced glucose excursions following an OGTT.[3]

-

Urinary Glucose and Electrolyte Measurement: Urine was collected over specified periods (e.g., 6 or 24 hours) following drug administration to quantify glucose and sodium excretion. This was a primary endpoint to confirm the mechanism of action.[4][7]

-

Blood Pressure Monitoring: In models like the Akita mouse, blood pressure was monitored to assess the hemodynamic effects of SGLT2 inhibition. Empagliflozin was shown to normalize elevated blood pressure in this model.[10]

-

Vascular Function Assessment: Endothelial function was often assessed in isolated aortic rings by measuring their relaxation response to acetylcholine. Empagliflozin treatment for 6 weeks improved endothelial function in the thoracic aortas of ZDF rats.[8]

-

Histological and Molecular Analysis: Kidney and heart tissues were collected for analysis of fibrosis, inflammation, and oxidative stress markers to investigate the organ-protective effects of these inhibitors.[12][14]

Mechanistic Signaling Pathways

Preclinical research uncovered that the benefits of SGLT2 inhibitors extend beyond simple glucose lowering, involving a complex interplay of hemodynamic, metabolic, and direct cellular effects.[15][16]

The core mechanism involves the competitive inhibition of SGLT2 at the apical membrane of epithelial cells in the renal proximal tubule, preventing the reabsorption of filtered glucose.

Caption: Primary mechanism of SGLT2 inhibition in the renal proximal tubule.

A typical preclinical workflow involved inducing a diabetic phenotype in an animal model, followed by a treatment period and subsequent analysis of key metabolic and cardiovascular parameters.

Caption: General experimental workflow in preclinical SGLT2 inhibitor studies.

Preclinical studies were the first to suggest that the benefits of SGLT2 inhibitors were not solely due to glycemic control.[17][18] Several "off-target" mechanisms have been proposed and investigated.[19][20][21] These include direct effects on cellular ion transport and metabolism.

Caption: Proposed pleiotropic mechanisms of SGLT2 inhibitor action.

These early preclinical investigations provided a robust foundation, demonstrating a novel, insulin-independent mechanism for lowering blood glucose while simultaneously uncovering a suite of potential cardiorenal protective effects that have since been validated in large-scale clinical trials.[15][16]

References

- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycemic control with empagliflozin, a novel selective SGLT2 inhibitor, ameliorates cardiovascular injury and cognitive dysfunction in obese and type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology [mdpi.com]

- 6. Dual SGLT1/SGLT2 Inhibitor Phlorizin Ameliorates Non-Alcoholic Fatty Liver Disease and Hepatic Glucose Production in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the kidney and glucose excretion with this compound: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of canagliflozin, a sodium glucose co-transporter 2 inhibitor, in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. The renal effects of SGLT2 inhibitors and a mini-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. SGLT2 inhibitors: from glucose-lowering to cardiovascular benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential mechanisms underlying the cardiovascular benefits of sodium glucose cotransporter 2 inhibitors: a systematic review of data from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. SGLT2 inhibitors, sodium and off-target effects: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Dapagliflozin Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapagliflozin, a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone therapy for type 2 diabetes mellitus (T2DM), with expanding indications in heart failure and chronic kidney disease.[1][2][3] This technical guide provides a comprehensive overview of the pivotal preclinical and clinical studies that led to the identification and validation of SGLT2 as the primary pharmacological target of this compound. This document details the experimental methodologies employed, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

Target Identification: Pinpointing SGLT2

The kidneys play a crucial role in glucose homeostasis, reabsorbing approximately 180 grams of glucose daily from the glomerular filtrate.[4] This reabsorption is primarily mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules. SGLT2, found predominantly in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this glucose reabsorption, while SGLT1, located in the S3 segment and the intestine, reabsorbs the remaining 10%.[2][5] The high capacity and kidney-specific expression of SGLT2 made it an attractive therapeutic target for T2DM, as its inhibition was hypothesized to induce glucosuria and consequently lower blood glucose levels in an insulin-independent manner.[1][6][7]

Early drug discovery efforts focused on developing selective inhibitors of SGLT2 to minimize potential off-target effects associated with SGLT1 inhibition in the gut. This compound, a C-aryl glucoside, was identified as a potent and selective inhibitor of human SGLT2.[8]

In Vitro Target Engagement and Selectivity

The initial validation of this compound's activity and selectivity was established through a series of in vitro assays.

Table 1: In Vitro Inhibition and Selectivity of this compound

| Parameter | Human SGLT2 | Human SGLT1 | Selectivity (SGLT1/SGLT2) | Reference |

| Ki (nM) | 6.0 | 350 | ~58-fold | [9] |

| IC50 (nM) | 1.1 | 1390 | ~1200-fold | [10] |

Ki : Inhibition constant; IC50 : Half-maximal inhibitory concentration.

These studies demonstrated that this compound binds to SGLT2 with high affinity and exhibits significant selectivity over SGLT1.[9][10]

Experimental Protocols for Target Validation

In Vitro Glucose Uptake Assays

Objective: To determine the inhibitory activity and selectivity of this compound on SGLT1 and SGLT2.

Methodology:

-

Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT1 or SGLT2, or human kidney proximal tubule cell line (HK-2) endogenously expressing SGLT2.[6][9]

-

Glucose Analog: Radiolabeled alpha-methyl-D-glucopyranoside (14C-AMG) or a fluorescent D-glucose derivative, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), is used as a substrate for SGLT-mediated uptake.[6][11]

-

Procedure:

-

Cells are cultured in appropriate media and seeded into multi-well plates.

-

Prior to the assay, cells are washed with a sodium-containing or sodium-free buffer.

-

Cells are then incubated with varying concentrations of this compound or vehicle control.

-

The glucose analog is added, and uptake is allowed to proceed for a defined period (e.g., 1-2 hours).

-

Uptake is terminated by washing the cells with ice-cold buffer.

-

The amount of glucose analog taken up by the cells is quantified by scintillation counting (for 14C-AMG) or fluorescence measurement (for 2-NBDG).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the SGLT-mediated glucose uptake (IC50) is calculated. Selectivity is determined by the ratio of IC50 values for SGLT1 versus SGLT2.

Experimental Workflow for In Vitro Glucose Uptake Assay

Caption: Workflow for determining this compound's in vitro inhibitory activity.

In Vivo Animal Models

Objective: To assess the pharmacodynamic effects of this compound on urinary glucose excretion and glycemic control in diabetic animal models.

Methodology:

-

Animal Models:

-

Drug Administration: this compound is typically administered orally via gavage at various doses (e.g., 0.1 to 10 mg/kg).[1][3][12]

-

Measurements:

-

Urinary Glucose Excretion (UGE): Rats are housed in metabolic cages for timed urine collection (e.g., 24 hours). Urine volume is measured, and glucose concentration is determined using a glucose oxidase method.[1][13]

-

Blood Glucose: Blood samples are collected at various time points to measure fasting and postprandial plasma glucose levels.

-

Glycated Hemoglobin (HbA1c): Measured at the end of longer-term studies to assess overall glycemic control.

-

-

Procedure:

-

Diabetes is induced in the animals (e.g., via STZ injection).

-

Animals are randomized to receive vehicle control or this compound at different doses for a specified duration (acute or chronic studies).

-

Urine and blood samples are collected at predetermined intervals.

-

At the end of the study, animals are euthanized, and tissues may be collected for further analysis.

-

-

Data Analysis: Changes in UGE, blood glucose, and HbA1c are compared between this compound-treated and vehicle-treated groups.

Table 2: In Vivo Efficacy of this compound in Diabetic Rat Models

| Animal Model | Dose (mg/kg) | Duration | Key Findings | Reference |

| STZ-induced diabetic rats | 0.1 | 8 weeks | In combination with low-dose insulin, significantly lowered hyperglycemia. | [2][5] |

| Zucker diabetic fatty (ZDF) rats | 0.1 - 1.0 | 2 weeks | Dose-dependently lowered fasting and fed glucose levels. | [1] |

| Normal rats | 1.0 | Acute | 400-fold increase in urine glucose excretion over 24 hours. | [1] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of SGLT2 in the renal proximal tubules. This leads to a reduction in the reabsorption of filtered glucose, causing glucosuria and a lowering of blood glucose levels.[2][5][12] Beyond this direct effect, this compound has been shown to modulate several intracellular signaling pathways that may contribute to its cardiovascular and renal protective effects.

Primary Mechanism of Action

SGLT2 Inhibition and Glucosuria

Caption: this compound's primary mechanism of action.

Downstream Signaling Effects

Recent research suggests that the benefits of this compound extend beyond glycemic control and may involve the modulation of key signaling pathways implicated in cellular stress, inflammation, and fibrosis.

Potential Downstream Signaling Pathways Modulated by this compound

Caption: Downstream signaling pathways modulated by this compound.

Studies have indicated that this compound may:

-

Activate the PI3K/AKT pathway , which is involved in cell survival and function.[7][9]

-

Activate AMP-activated protein kinase (AMPK) , a key regulator of cellular energy homeostasis, which can lead to reduced inflammation and fibrosis.[14][15]

-

Inhibit the MAPK/ERK pathway , which is associated with cellular stress and inflammation.[16]

-

Activate the SIRT1 signaling pathway , which plays a role in mitigating oxidative stress and endothelial cell senescence.[8]

These pleiotropic effects likely contribute to the observed cardiovascular and renal benefits of this compound in clinical trials.

Clinical Validation

The efficacy and safety of this compound have been extensively evaluated in a robust clinical trial program.

Table 3: Key Clinical Trial Outcomes for this compound

| Trial | Population | Key Findings | Reference |

| DECLARE-TIMI 58 | Patients with T2DM and established ASCVD or multiple risk factors | Reduced the composite of cardiovascular death or hospitalization for heart failure. | [17] |

| DAPA-HF | Patients with heart failure with reduced ejection fraction (with or without T2DM) | Reduced the risk of worsening heart failure or cardiovascular death. | [17] |

| DAPA-CKD | Patients with chronic kidney disease (with or without T2DM) | Reduced the risk of a composite of sustained decline in eGFR, end-stage kidney disease, or renal or cardiovascular death. | [17] |

These landmark trials have validated the clinical utility of targeting SGLT2 with this compound, not only for glycemic control in T2DM but also for improving outcomes in patients with heart failure and chronic kidney disease, irrespective of their diabetes status.[17]

Conclusion

The identification and validation of SGLT2 as the primary target of this compound represent a significant advancement in the management of T2DM and related cardiorenal conditions. Through a rigorous process of in vitro and in vivo studies, the potency, selectivity, and pharmacodynamic effects of this compound were established. Subsequent large-scale clinical trials have unequivocally demonstrated its clinical benefits. The ongoing exploration of the downstream signaling pathways modulated by this compound continues to provide deeper insights into its multifaceted mechanisms of action, further solidifying its role as a vital therapeutic agent.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Characterization of Renal Glucose Reabsorption in Response to this compound in Healthy Subjects and Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. This compound impedes endothelial cell senescence by activating the SIRT1 signaling pathway in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. This compound alleviates cardiac fibrosis through suppressing EndMT and fibroblast activation via AMPKα/TGF‐β/Smad signalling in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound prevents ERK activation and SGLT2‐dependent endoglin upregulation in a mechanically provoked cardiac injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Dapagliflozin's Complex Interplay with Glucagon Signaling Pathways: A Technical Review

Introduction: Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. Its primary mechanism involves promoting urinary glucose excretion by inhibiting glucose reabsorption in the kidneys' proximal tubules.[1][2][3] While its glucose-lowering effects are well-documented, its influence on glucagon signaling remains a subject of intense research and debate. Clinical and preclinical studies have yielded conflicting results, with some reporting an increase in circulating glucagon, a hormone that typically raises blood glucose levels, while others suggest a neutral or even suppressive effect.[4][5] This apparent paradox complicates our understanding of this compound's full metabolic impact. This technical guide synthesizes the current evidence on this compound's effect on glucagon signaling, detailing the proposed mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings.

Section 1: The Dichotomy of this compound's Effect on Glucagon Levels

The impact of this compound on circulating glucagon concentrations is not uniform across studies, with findings often varying based on the model system (human vs. rodent), clinical context (type 1 vs. type 2 diabetes), and experimental conditions.[6][7] Some investigations report a significant increase in glucagon, potentially as a counter-regulatory response to glycosuria-induced glucose loss or as a direct effect on pancreatic alpha cells.[4][8] Conversely, other studies, particularly in rodent models, have demonstrated that this compound can suppress glucagon signaling or has no direct effect on its secretion.[5][9][10]

Quantitative Data from Human and Animal Studies

The following tables summarize the quantitative findings from key studies investigating the effects of this compound and other SGLT2 inhibitors on glucagon levels and secretion.

Table 1: Effects of this compound on Glucagon Secretion in In Vitro Islet Models

| Model System | This compound Concentration | Glucose Condition | Observed Effect on Glucagon Release | p-value | Reference |

| Human Islets | 10 nM | 11 mM (High) | Reduced glucose-inhibition of secretion to 29% of control | p = 0.016 | [11] |

| Human Islets | 10 nM | 1 mM (Low) | Trend towards inhibition (51% of control) | p = 0.050 | [11] |

| Mouse Islets | 10 nM | 11 mM (High) | Increased from 18% to 32% of control | p = 0.002 | [11] |

| Mouse Islets | 10 nM | 1 mM (Low) | Minor, non-significant effect (84% of control) | p = 0.301 | [11] |

| Human Islets | 0.5 µM | 3.3 mM & 16.7 mM | No effect on glucagon secretion | - | [12] |

Table 2: Effects of this compound on Plasma Glucagon in Clinical and In Vivo Animal Studies

| Subject/Model | This compound Dose | Duration | Key Finding | Reference |

| Adults with T1D (n=22) | 5 mg daily | 4 weeks | 32% increase in basal glucagon (15.5 pg/mL vs. 11.75 pg/mL placebo) | [13][14] |

| Rodent Models (T2D) | - | 4-7 weeks | No change in plasma glucagon levels | [5][15] |

| Mouse Models (STZ, HFF) | 1 mg/kg | - | Consistent decrease in both plasma and pancreatic glucagon | [16][17] |

| Mice with Transplanted Human Islets | - | 1 week | Increased total glucagon after glucose stimulation | [9] |

| Mice with Transplanted Human Islets | - | 4 weeks | Total glucagon levels normalized | [9][10] |

Section 2: Proposed Mechanisms of Action

The conflicting observations regarding this compound's effect on glucagon have led to several proposed mechanisms, which are not mutually exclusive. These range from direct actions on the pancreatic alpha cell to indirect, systemic effects and downstream modulation of hepatic signaling.

Direct vs. Indirect Effects on the Pancreatic Alpha Cell

A central point of debate is whether this compound directly modulates alpha-cell function.

-

Direct Effect Hypothesis: This theory posits that SGLT2 is expressed on pancreatic alpha cells and that its inhibition by this compound directly triggers glucagon secretion.[11][18] One proposed mechanism involves the activation of ATP-sensitive potassium (K-ATP) channels.[18][19] However, the expression of SGLT2 on human alpha cells is controversial, with some studies reporting that transcript levels are over 1600-fold lower in human islets compared to the kidney, and protein is often undetectable.[9][10][20]

-

Indirect Effect Hypothesis: This model suggests that the observed rise in glucagon is a secondary, physiological response to the primary action of this compound. By inducing urinary glucose excretion, the drug lowers systemic blood glucose, which in turn stimulates a counter-regulatory glucagon release from the alpha cells to prevent hypoglycemia.[9][10][21]

-

Paracrine Regulation: SGLT2 inhibitors may also exert effects through intra-islet communication. One proposed pathway involves altering the release of somatostatin from delta cells, which normally acts to tonically inhibit glucagon secretion.[6][21] It has been shown that the GLP-1 receptor agonist liraglutide can reduce this compound-induced hyperglucagonemia by enhancing somatostatin release.[22]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. pnas.org [pnas.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. SGLT2 inhibition and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Glucagon in the Acute Therapeutic Effects of SGLT2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Does Not Directly Affect Human α or β Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound stimulates glucagon secretion at high glucose: experiments and mathematical simulations of human A-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. SGLT2 Inhibition Increases Fasting Glucagon but Does Not Restore the Counterregulatory Hormone Response to Hypoglycemia in Participants With Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound suppresses glucagon signaling in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound exerts positive effects on beta cells, decreases glucagon and does not alter beta- to alpha-cell transdifferentiation in mouse models of diabetes and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of the glucose transporter SGLT2 with this compound in pancreatic alpha cells triggers glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2024.sci-hub.cat [2024.sci-hub.cat]

- 20. This compound Does Not Directly Affect Human α or β Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Variation on the Theme: SGLT2 Inhibition and Glucagon Secretion in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The GLP1R Agonist Liraglutide Reduces Hyperglucagonemia Induced by the SGLT2 Inhibitor this compound via Somatostatin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Proximal Tubule: An In-depth Technical Guide to the Molecular Targets of Dapagliflozin Beyond SGLT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has transcended its initial role as a glucose-lowering agent for type 2 diabetes. Landmark clinical trials have demonstrated its profound efficacy in reducing the risk of hospitalization for heart failure and the progression of chronic kidney disease, irrespective of diabetes status.[1][2][3] These benefits, extending beyond what can be attributed to glycemic control alone, have spurred intensive investigation into the SGLT2-independent, or "off-target," molecular mechanisms of this compound. This technical guide provides a comprehensive overview of the key molecular targets of this compound beyond SGLT2, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to support further research and drug development.

Core Molecular Targets and Signaling Pathways

Sodium-Hydrogen Exchanger (NHE) Inhibition

One of the most prominent proposed mechanisms for the cardioprotective effects of this compound is the inhibition of the sodium-hydrogen exchanger (NHE), particularly isoforms NHE1 (in the myocardium) and NHE3 (in the renal proximal tubule).[4][5]

Mechanism of Action: Inhibition of NHE1 in cardiomyocytes is thought to reduce intracellular sodium concentrations, subsequently preventing calcium overload, a key driver of contractile dysfunction and arrhythmogenesis.[1][4] In the kidney, NHE3 inhibition contributes to the natriuretic and diuretic effects of this compound, which may play a role in reducing preload and blood pressure.[6][7][8]

Signaling Pathway for NHE1 Inhibition in Cardiomyocytes

Caption: this compound's inhibition of NHE1 reduces intracellular sodium and calcium, mitigating cardiomyocyte injury.

AMP-Activated Protein Kinase (AMPK) Activation

This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10] This activation appears to be a pivotal event, instigating a cascade of beneficial downstream effects.

Mechanism of Action: The precise mechanism of AMPK activation by this compound is still under investigation, but it may be related to mild cellular stress or alterations in the AMP/ATP ratio. Activated AMPK, in turn, phosphorylates numerous downstream targets, leading to reduced inflammation, decreased oxidative stress, and enhanced autophagy.[11][12][13] A key downstream effector is Sirtuin 1 (SIRT1), which is involved in cellular stress resistance and longevity.[9][14]

Signaling Pathway for AMPK Activation

Caption: this compound activates AMPK, leading to enhanced autophagy and reduced inflammation and oxidative stress.

NLRP3 Inflammasome Inhibition

Chronic inflammation is a hallmark of both cardiovascular and renal diseases. This compound has been demonstrated to suppress the activation of the nucleotide-binding domain-like receptor protein 3 (NLRP3) inflammasome.[15][16][17]

Mechanism of Action: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibitory effect on the NLRP3 inflammasome may be mediated by its activation of AMPK.[15] Additionally, by reducing oxidative stress, another known trigger for NLRP3 activation, this compound can further dampen this inflammatory pathway.[16]

Signaling Pathway for NLRP3 Inflammasome Inhibition

Caption: this compound inhibits the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines.

Attenuation of Oxidative Stress

This compound exerts significant antioxidant effects, protecting cells from the damage induced by reactive oxygen species (ROS).[18][19][20]

Mechanism of Action: The antioxidant properties of this compound are multifaceted. It can reduce the production of ROS by modulating pro-oxidant enzymes.[20] Furthermore, through the activation of the AMPK/SIRT1 pathway, this compound can enhance the expression and activity of endogenous antioxidant defense mechanisms.[9][14] Studies have shown that this compound can decrease mitochondrial ROS production and reduce markers of oxidative damage like malondialdehyde (MDA).[19][20]

Quantitative Data Summary

| Target/Pathway | Experimental Model | This compound Concentration | Key Finding | Reference |

| Oxidative Stress | Human proximal tubular cells (HK-2) | 0.1 µM | Significantly decreased H₂O₂-induced ROS production. | [19] |

| 0.1 - 10 µM | Increased cell proliferation under oxidative stress conditions. | [19] | ||

| AMPK Activation | Human umbilical vein endothelial cells (HUVECs) | Not specified | Increased phosphorylation of AMPK in high glucose conditions. | [9][11] |

| Inflammasome | Cardiac fibroblasts | 0.3 - 0.5 µM | Attenuated lipopolysaccharide-induced upregulation of NLRP3, ASC, and caspase-1 mRNA. | [12] |

| Atherosclerosis | Non-diabetic rabbit model | 1 mg/kg/day | Reduced percent area stenosis and atheroma burden. | [12] |

Key Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) in Cultured Cells

Objective: To quantify the effect of this compound on intracellular ROS production under conditions of oxidative stress.

Methodology (based on protocols for HK-2 cells): [19]

-

Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a known concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) to the culture medium for a defined period (e.g., 30 minutes). A control group without H₂O₂ is also included.

-

ROS Detection: The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.

-

After incubation, cells are washed again with PBS to remove excess probe.

-

-

Quantification: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer. For imaging, a fluorescence microscope can be used.

-

Data Analysis: The fluorescence intensity of the this compound-treated groups is compared to the H₂O₂-only control group to determine the percentage reduction in ROS.

Experimental Workflow for ROS Measurement

Caption: Workflow for quantifying intracellular ROS in cultured cells treated with this compound.

Western Blot for AMPK Phosphorylation

Objective: To determine if this compound increases the activation of AMPK by measuring its phosphorylation status.

Methodology (based on protocols for HUVECs): [9][11]

-

Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with this compound and/or high glucose as described in the previous protocol.

-

Protein Extraction:

-

Cells are washed with ice-cold PBS.

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

The cell lysate is centrifuged at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant containing the total protein is collected.

-

-

Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a specific threonine residue (e.g., Thr172).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

The membrane is also probed with an antibody for total AMPK as a loading control.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Conclusion

The therapeutic benefits of this compound extend far beyond its primary function as an SGLT2 inhibitor. The accumulating evidence strongly suggests that this compound engages with multiple molecular targets and signaling pathways, including the inhibition of NHE, activation of the AMPK/SIRT1 axis, suppression of the NLRP3 inflammasome, and attenuation of oxidative stress. These SGLT2-independent actions provide a compelling molecular basis for its observed efficacy in treating heart failure and chronic kidney disease. A deeper understanding of these off-target effects is crucial for optimizing current therapeutic strategies and for the development of novel drugs that can leverage these protective pathways. This guide serves as a foundational resource for researchers dedicated to unraveling the full therapeutic potential of this compound and related compounds.

References

- 1. dovepress.com [dovepress.com]

- 2. blog.irjpl.org [blog.irjpl.org]

- 3. geneonline.com [geneonline.com]

- 4. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk between Sodium–Glucose Cotransporter Inhibitors and Sodium–Hydrogen Exchanger 1 and 3 in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect SGLT2 inhibitors on heart failure by sodium-hydrogen exchange? - - PACE-CME [pace-cme.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound attenuates high glucose-induced endothelial cell apoptosis and inflammation through AMPK/SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as an autophagic enhancer via LKB1/AMPK/SIRT1 pathway in ovariectomized/d-galactose Alzheimer’s rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates pancreatic injury and activates kidney autophagy by modulating the AMPK/mTOR signaling pathway in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound prevents oxidative stress-induced endothelial dysfunction via sirtuin 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound and Ticagrelor Have Additive Effects on the Attenuation of the Activation of the NLRP3 Inflammasome and the Progression of Diabetic Cardiomyopathy: an AMPK-mTOR Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The SGLT2 inhibitor this compound attenuates the activity of ROS-NLRP3 inflammasome axis in steatohepatitis with diabetes mellitus - Leng - Annals of Translational Medicine [atm.amegroups.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Role of this compound and Liraglutide on Diabetes-Induced Cardiomyopathy in Rats: Implication of Oxidative Stress, Inflammation, and Apoptosis [frontiersin.org]

- 19. Protective effects of this compound against oxidative stress-induced cell injury in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound mitigates oxidative stress, inflammatory, and histopathological markers of aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Clinical Development of Dapagliflozin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules. By reversibly inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose from the tubular lumen and promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This unique mechanism of action has positioned this compound as a significant therapeutic agent not only for the management of type 2 diabetes (T2D) but also for the treatment of heart failure with reduced ejection fraction (HFrEF) and chronic kidney disease (CKD). This technical guide provides a comprehensive chronology of the clinical development of this compound, detailing key clinical trials, their methodologies, and outcomes, and exploring the underlying signaling pathways.

Chronology of Clinical Development

The clinical development of this compound has been a multi-phase journey, beginning with foundational Phase 1 studies to establish safety and pharmacokinetics, progressing through Phase 2 to determine dose-ranging and proof-of-concept, and culminating in large-scale Phase 3 trials to demonstrate efficacy and safety in diverse patient populations. This has been followed by landmark cardiovascular and renal outcome trials that have expanded its therapeutic indications.

Phase 1 Clinical Trials

The initial phase of clinical development for this compound focused on assessing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and patients with T2D. A multitude of Phase 1 studies were conducted to investigate various formulations, potential drug-drug interactions, and the effect of food on absorption.

Table 1: Selected Phase 1 Clinical Trials of this compound

| Trial Identifier | Title | Status | Phase | Purpose |

| NCT01135446 | Pharmacodynamics, Pharmacokinetics, Safety and Tolerability of Ultra Low Doses of this compound in Healthy Subjects[2] | Completed | 1 | To assess the PD, PK, safety, and tolerability of low doses of this compound. |

| NCT00908271 | Study of the Absolute Oral Bioavailability of this compound in Healthy Subjects[2] | Completed | 1 | To determine the absolute oral bioavailability of this compound. |

| NCT00842556 | Pharmacokinetic Drug Interaction Study of this compound and Glimepiride or Sitagliptin in Healthy Subjects[2] | Completed | 1 | To evaluate the potential PK interactions with other common T2D medications. |

Phase 2 Clinical Trials

Phase 2 studies were designed to evaluate the efficacy, safety, and dose-response of this compound in patients with T2D. These trials provided the foundational evidence for the glucose-lowering effects of this compound and helped to select the optimal doses for further investigation in Phase 3.

Table 2: Selected Phase 2 Clinical Trials of this compound

| Trial Identifier | Title | Status | Phase | Key Findings |

| NCT00263276 | A Trial of BMS-512148 in Patients With Type 2 Diabetes Mellitus | Completed | 2 | Demonstrated dose-dependent reductions in fasting serum glucose and improvements in oral glucose tolerance tests in T2D patients.[1] |

| N/A | 12-week monotherapy study in treatment-naïve T2D patients | Completed | 2 | Showed significant reductions in HbA1c (-0.55% to -0.90%) compared to placebo (-0.18%).[1] |

| N/A | 12-week study in patients on insulin therapy | Completed | 2 | Resulted in significant increases in urinary glucose excretion (up to 85 g/day ).[1] |

Phase 3 Clinical Trials for Type 2 Diabetes

The Phase 3 program for this compound in T2D was extensive, evaluating its efficacy and safety as monotherapy, as an add-on to other oral antidiabetic agents, and in combination with insulin. These trials consistently demonstrated clinically meaningful reductions in glycated hemoglobin (HbA1c), as well as beneficial effects on body weight and blood pressure.

Table 3: Key Phase 3 Clinical Trials of this compound in Type 2 Diabetes

| Trial Identifier | Official Title | Patient Population | Intervention | Primary Endpoint | Key Efficacy Results |

| NCT00528879 | A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group, Phase 3 Trial to Evaluate the Safety and Efficacy of this compound as Monotherapy in Subjects With Type 2 Diabetes Who Have Inadequate Glycemic Control With Diet and Exercise | Drug-naïve T2D patients | This compound (2.5, 5, 10 mg) or placebo | Change from baseline in HbA1c at 24 weeks | This compound 10 mg showed a mean change in HbA1c of -0.85% vs -0.18% for placebo.[3] |

| NCT00528879 (Extension) | Long-term extension of the above trial | T2D patients on metformin | This compound (2.5, 5, 10 mg) or placebo + metformin | Change from baseline in HbA1c at 102 weeks | Sustained reductions in HbA1c at 102 weeks with all this compound doses compared to placebo.[4] |

Landmark Cardiovascular and Renal Outcome Trials

Beyond glycemic control, the clinical development of this compound has been defined by three landmark trials that have established its role in reducing cardiovascular and renal events: DECLARE-TIMI 58, DAPA-HF, and DAPA-CKD.

DECLARE-TIMI 58

The this compound Effect on Cardiovascular Events (DECLARE-TIMI 58) trial was a large-scale, randomized, double-blind, placebo-controlled Phase 3b trial designed to evaluate the cardiovascular outcomes of this compound in a broad population of patients with T2D.[5][6]

Experimental Protocol: DECLARE-TIMI 58 (NCT01730534)

-

Patient Population: 17,160 patients with T2D and either established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[5]

-

Intervention: Patients were randomized to receive either this compound 10 mg once daily or placebo, in addition to their standard of care.[7]

-

Primary Efficacy Endpoints:

-

A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE).

-

A composite of cardiovascular death or hospitalization for heart failure.[5]

-

-

Primary Safety Endpoint: The primary safety variable was the composite of cardiovascular death, MI, or ischemic stroke.[7]

-

Statistical Analysis: The trial was designed to assess both non-inferiority and superiority for the primary efficacy endpoints.[7]

Table 4: Key Results of the DECLARE-TIMI 58 Trial